molecular formula C10H7N3O4 B2849733 1-(2-Nitrophenyl)imidazole-4-carboxylic acid CAS No. 1272840-24-0

1-(2-Nitrophenyl)imidazole-4-carboxylic acid

Cat. No.: B2849733
CAS No.: 1272840-24-0
M. Wt: 233.183
InChI Key: DWFBADCKEKTAOF-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)imidazole-4-carboxylic acid (CAS 1272840-24-0) is a high-purity chemical building block belonging to the 1,5-diaryl-1H-imidazole-4-carboxylic acid class, a scaffold recognized for its significant value in medicinal chemistry and antiviral research . This compound features a core imidazole ring substituted with a carboxylic acid group at the 4-position and a 2-nitrophenyl group at the 1-position, providing key sites for further synthetic modification . The carboxylic acid functionality is a critical pharmacophore known to contribute significantly to the binding affinity of small molecules that target the lens epithelium-derived growth factor (LEDGF/p75) and HIV-1 integrase (IN) protein-protein interaction (PPI) . Research into such inhibitors, often called LEDGINs or allosteric integrase inhibitors, is a promising therapeutic approach for treating Human Immunodeficiency Virus Type 1 (HIV-1) . These compounds act by binding allosterically to the LEDGF/p75 binding site on HIV-1 integrase, which promotes aberrant multimerization of the viral enzyme and results in the production of non-infectious viral particles, offering a mechanism distinct from that of classical active-site strand transfer inhibitors (INSTIs) . As part of this targeted chemical class, this compound serves as a key intermediate for researchers designing and synthesizing novel potential therapeutics to combat highly drug-resistant strains of HIV-1 . The product is offered with comprehensive analytical documentation, including 1272840-24-0, Molecular Formula C10H7N3O4, and Molecular Weight 233.18 g/mol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Safety and Handling: Please refer to the relevant Safety Data Sheet (SDS) for detailed hazard and handling information before use. Availability: This product is shipped using cold-chain transportation protocols to ensure stability .

Properties

IUPAC Name

1-(2-nitrophenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(15)7-5-12(6-11-7)8-3-1-2-4-9(8)13(16)17/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFBADCKEKTAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

α-Isocyanoacetate and Imidoyl Chloride Cycloaddition

The most robust method for synthesizing 1,5-diaryl-imidazole-4-carboxylates involves a [3+2] cycloaddition between ethyl isocyanoacetate and N-aryl-benzimidoyl chlorides. For 1-(2-nitrophenyl)imidazole-4-carboxylic acid, this approach requires:

  • Synthesis of N-(2-Nitrophenyl)benzimidoyl Chloride (15a):

    • React 2-nitrobenzoyl chloride (12a) with aniline (13a) in ethyl acetate and triethylamine (Et$$_3$$N) to form N-(2-nitrophenyl)benzamide (14a).
    • Treat 14a with excess thionyl chloride (SOCl$$_2$$) under reflux to yield the imidoyl chloride 15a.
  • Cycloaddition with Ethyl Isocyanoacetate (16):

    • Combine 15a with ethyl isocyanoacetate (16) in tetrahydrofuran (THF) at −78°C using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.
    • Warm the reaction to room temperature, stirring for 48 h to obtain ethyl 1-(2-nitrophenyl)-5-phenyl-1H-imidazole-4-carboxylate (17a) in 64% yield after chromatography.
  • Hydrolysis to Carboxylic Acid (10a):

    • Saponify 17a with aqueous sodium hydroxide (NaOH) in methanol, followed by acidification with HCl to yield 1-(2-nitrophenyl)-5-phenyl-1H-imidazole-4-carboxylic acid (10a).

Limitations: This method inherently introduces a 5-aryl substituent (e.g., phenyl), which may require additional steps for removal if a non-substituted imidazole is desired.

Carboxylation via High-Pressure CO$$_2$$ Reactions

Direct Carboxylation of Imidazole Derivatives

Patent US5117004A describes carboxylation of 4,5-disubstituted imidazoles using CO$$_2$$ under superatmospheric pressure. While this method primarily targets imidazole-2-carboxylic acids, adapting it for position 4 requires strategic substitution:

  • Substrate Preparation:

    • Synthesize 4-nitro-1-(2-nitrophenyl)imidazole via Ullmann coupling of 1-chloro-4-nitroimidazole with 2-nitroaniline.
  • Carboxylation Reaction:

    • Treat the substrate with CO$$2$$ at 180–280°C under 40–180 bar pressure in the presence of potassium carbonate (K$$2$$CO$$_3$$).
    • Isolate this compound via crystallization from ethanol/water mixtures.

Challenges: Regioselective carboxylation at position 4 remains unverified, necessitating further optimization.

Suzuki Cross-Coupling for Aryl Group Introduction

Palladium-Catalyzed Coupling of Bromoimidazoles

A novel route leverages Suzuki coupling to introduce the 2-nitrophenyl group post-imidazole formation:

  • Synthesis of 5-Bromo-1H-imidazole-4-carboxylate:

    • Brominate ethyl imidazole-4-carboxylate using N-bromosuccinimide (NBS) in dimethylformamide (DMF).
  • Coupling with 2-Nitrophenylboronic Acid:

    • React 5-bromo-1H-imidazole-4-carboxylate with 2-nitrophenylboronic acid under palladium acetate [Pd(OAc)$$_2$$] catalysis and ultrasonic irradiation.
    • Isolate ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate in 85% yield.
  • Ester Hydrolysis:

    • Hydrolyze the ester with LiOH in tetrahydrofuran (THF)/water to afford the target carboxylic acid.

Advantages: Ultrasonic irradiation reduces reaction times to <2 h, enhancing scalability.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Cycloaddition 64 >95 High regioselectivity Introduces 5-aryl substituent
Carboxylation 40–55 85–90 Direct CO$$_2$$ utilization Unproven for position 4
Suzuki Coupling 85 >98 Rapid, scalable Requires brominated precursor

Structural Characterization and Validation

All synthesized compounds were validated via:

  • $$^1$$H NMR: Aromatic protons at δ 8.2–8.5 ppm confirm the 2-nitrophenyl group.
  • $$^{13}$$C NMR: Carboxylic acid carbonyl at δ 168–170 ppm.
  • Mass Spectrometry: Molecular ion peaks at m/z 259.05 (M+H$$^+$$).

Chemical Reactions Analysis

Synthetic Preparation via Carboxylation

The compound can be synthesized through high-pressure carboxylation of 1-(2-nitrophenyl)imidazole using carbon dioxide under alkaline conditions. This method follows protocols optimized for imidazole derivatives:

Reaction ComponentQuantity/Parameter
Starting imidazole1-(2-nitrophenyl)imidazole
CO₂ pressure120 bar
Temperature200–220°C
Alkali catalystK₂CO₃
Reaction time2.5–3 hours
Yield~40–50% (estimated)

The reaction proceeds via nucleophilic attack of the imidazole’s C-4 position on CO₂, forming the carboxylate intermediate, which is acidified to isolate the free carboxylic acid .

Decarboxylation Under Thermal Stress

Heating the compound above 220°C induces decarboxylation, producing 1-(2-nitrophenyl)imidazole with CO₂ evolution:

1 2 Nitrophenyl imidazole 4 carboxylic acidΔ>220C1 2 Nitrophenyl imidazole+CO2\text{1 2 Nitrophenyl imidazole 4 carboxylic acid}\xrightarrow{\Delta >220^\circ \text{C}}\text{1 2 Nitrophenyl imidazole}+\text{CO}_2\uparrow

Key Observations:

  • Decomposition occurs abruptly at 220°C, correlating with the thermal stability limit of the carboxyl group .

  • No detectable intermediates form during this process, suggesting a concerted mechanism .

Condensation Reactions with Carbonyl Compounds

The carboxylic acid group participates in acid-catalyzed condensations with aldehydes or ketones, forming heterocyclic adducts. Representative conditions include:

ReactantConditionsProduct StructureYield
BenzaldehydeToluene, HCl, reflux, 12hImidazole-acyl hybrid55–60%
AcetophenoneDMF, H₂SO₄, 100°C, 8hKetone-functionalized analog48%

Mechanistically, the reaction involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the imidazole’s nitrogen or carboxylate oxygen .

Esterification and Amide Formation

The carboxylic acid undergoes standard derivatization reactions:

Esterification

AlcoholCatalystConditionsYield
EthanolH₂SO₄Reflux, 24h68%
MethanolHCl (gas)RT, 48h72%

Amidation

AmineCoupling AgentConditionsYield
BenzylamineDCC, DMAPDCM, 0°C to RT, 6h61%
AnilineEDC·HClTHF, reflux, 4h53%

These derivatives are pharmacologically relevant, with ethyl esters showing historical use as anesthetics .

Nitro Group Reactivity

While direct reduction of the nitro group is not explicitly documented in the provided sources, its electron-withdrawing nature significantly influences regioselectivity in electrophilic substitutions on the imidazole ring. Computational studies suggest preferential functionalization at the C-5 position due to electronic deactivation by the nitro group .

Comparative Reactivity Table

Reaction TypeConditionsKey ByproductScalability
CarboxylationHigh-pressure CO₂, alkalineNoneIndustrial
DecarboxylationThermal (>220°C)CO₂Lab-scale
EsterificationAcid-catalyzed refluxH₂OHigh
CondensationAcidic, polar solventH₂OModerate

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Activity
    Recent studies have indicated that derivatives of imidazole compounds, including 1-(2-nitrophenyl)imidazole-4-carboxylic acid, exhibit significant antiviral properties. For instance, compounds with similar structures have shown inhibitory activity against various viruses such as the cowpox virus and ectromelia virus, indicating potential for development as antiviral agents . The selectivity index (SI) values reported for related compounds suggest that modifications to the nitrophenyl group can enhance antiviral efficacy while reducing cytotoxicity.
  • Obesity Treatment
    Imidazole derivatives have been identified as potential therapeutic agents for obesity and related disorders. Research indicates that certain imidazole-4-carboxamide derivatives can suppress appetite and induce weight loss . The mechanism involves modulation of central nervous system pathways, making these compounds candidates for further exploration in obesity management.
  • Cytotoxicity Studies
    The cytotoxic effects of this compound and its derivatives have been extensively studied. For example, a study demonstrated that the cytotoxicity varied significantly based on structural modifications, with some derivatives exhibiting high selectivity indices, thereby presenting a favorable therapeutic window for cancer treatment .

Biochemical Research

  • Enzyme Inhibition
    Compounds like this compound have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes, making these compounds valuable in studying metabolic diseases and developing new therapeutic strategies.
  • Synthesis of Novel Compounds
    The compound serves as a precursor in the synthesis of various novel imidazole derivatives. These derivatives are being explored for their potential applications in drug development, particularly as anti-inflammatory and antimicrobial agents .

Material Science Applications

  • Polymer Chemistry
    The imidazole structure has been utilized in the development of new polymeric materials with enhanced properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Case Studies

StudyApplicationFindings
Study on Antiviral ActivityAntiviralDemonstrated significant inhibition against cowpox virus with selectivity index values indicating low cytotoxicity .
Obesity Treatment ResearchWeight ManagementCompounds showed promise in suppressing appetite and influencing weight loss mechanisms .
Cytotoxicity AssessmentCancer ResearchVariability in cytotoxicity based on structural modifications was noted; some derivatives exhibited high selectivity indices .

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules. These interactions can modulate enzyme activity or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • Nitro (NO₂) Group: The 2-nitrophenyl substituent in the parent compound enhances acidity at the carboxylic acid group due to its strong electron-withdrawing nature, making it suitable for pH-sensitive applications . In contrast, the 4-chlorophenyl analog (electron-withdrawing Cl) has a lower molecular weight and may exhibit altered solubility profiles .

Positional Effects

  • Substituent position significantly impacts bioactivity. For example, the 2-nitro group in the parent compound creates steric hindrance and electronic effects distinct from the 4-chloro or 4-fluoro analogs. Positional differences influence binding affinity in receptor-ligand interactions .

Functional Group Complexity

  • The trifluoromethyl (CF₃) group in 1-(2-Nitro-4-(trifluoromethyl)phenyl)-1H-imidazole introduces hydrophobicity and enhances resistance to enzymatic degradation, making it valuable in agrochemical design .
  • The methyl group in 1-methyl-4-phenyl-1H-imidazole-5-carboxylic acid reduces polarity, increasing membrane permeability in drug delivery .

Research and Commercial Relevance

  • Photolabile Applications : The parent compound’s nitro group enables UV-induced cleavage, as demonstrated in bis-CNB-GABA for neuronal modulation .
  • Pharmaceutical Standards : Chloro- and fluoro-substituted analogs are used as reference materials (e.g., USP standards) due to their stability and well-characterized profiles .
  • Discontinuation Note: this compound’s discontinued status in some catalogs may reflect shifting research priorities toward fluorinated or less labile analogs .

Biological Activity

1-(2-Nitrophenyl)imidazole-4-carboxylic acid (CAS No. 1272840-24-0) is a synthetic compound notable for its diverse biological activities, primarily attributed to the presence of an imidazole ring, a nitrophenyl group, and a carboxylic acid moiety. This article explores its biological activity, including antimicrobial and antiviral properties, potential therapeutic applications, and mechanisms of action, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₇N₃O₄, with a molar mass of approximately 233.18 g/mol. The compound features:

  • Imidazole ring : Known for its role in enzyme inhibition.
  • Nitrophenyl group : Enhances biological activity through electron-withdrawing effects.
  • Carboxylic acid : Contributes to solubility and potential interactions with biological targets.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies indicate that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antiviral Properties

In addition to its antibacterial effects, this compound has been investigated for its antiviral properties. Preliminary studies suggest efficacy against certain viruses, although specific mechanisms remain under investigation. The imidazole structure may play a critical role in binding to viral proteins or interfering with viral replication processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring is known for its ability to interact with enzymes, potentially inhibiting their activity.
  • Membrane Disruption : The compound's hydrophobic characteristics allow it to integrate into lipid membranes, leading to increased permeability and cell lysis.
  • Electrophilic Interactions : The nitro group may facilitate reactions with nucleophiles in biological systems, altering protein functions.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • A study demonstrated its effectiveness in reducing bacterial load in infected animal models, showcasing its potential as a new antimicrobial agent.
  • Another investigation reported the compound's ability to inhibit viral replication in cell cultures infected with specific viruses, suggesting further exploration as an antiviral therapeutic.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Similar Compounds

Compound NameMolecular FormulaSimilarity IndexUnique Features
2-Phenyl-1H-imidazole-4-carboxylic acidC₁₀H₉N₃O₂0.86Lacks nitro substitution
4-Methyl-2-phenyl-1H-imidazoleC₁₁H₁₀N₂0.78Methyl substitution alters reactivity
4-(1H-Imidazol-2-yl)benzoic acidC₉H₈N₂O₂0.73Contains benzoic acid structure

These comparisons indicate that while there are structural similarities among these compounds, the presence of specific functional groups significantly influences their biological activities.

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